molecular formula C22H34O8 B1250554 Patridoid I

Patridoid I

Cat. No.: B1250554
M. Wt: 426.5 g/mol
InChI Key: LERLQQKAXDNEKW-JCXROGDPSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Patridoid I is a natural product found in Patrinia saniculifolia with data available.

Scientific Research Applications

Inhibitory Effects on Nitric Oxide and TNF-alpha Production

Patridoids I, II, and IIA, including Patridoid I, are new iridoids isolated from the whole plants of Patrinia saniculaefolia. These compounds have been studied for their effects on the production of tumor necrosis factor-alpha (TNF-alpha) and the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) in lipopolysaccharide (LPS)-stimulated murine macrophage-like cell line, Raw 264.7. The study found that while Patridoid II consistently inhibited nitric oxide (NO) and TNF-alpha production, this compound only slightly affected the production of NO. This suggests a significant role of the orientations of the C-3 and C-5 methoxy groups in the patridoids in expressing their biological activity, with this compound showing a specific influence on NO production (Ju et al., 2003).

Chemical Structure Elucidation

Another study focused on isolating and identifying new iridoids from Patrinia saniculaefolia, leading to the discovery of this compound and Patridoid II, along with a known compound, nardostachin. The structural elucidation of these compounds, including this compound, was based on comprehensive spectroscopic methods such as two-dimensional NMR and high-resolution fast atom bombardment mass spectrometry (HR-FAB-MS). This research contributes to the foundational chemical understanding of this compound, essential for further exploration of its potential applications and biological activities (An et al., 2003).

Properties

Molecular Formula

C22H34O8

Molecular Weight

426.5 g/mol

IUPAC Name

[(1S,3R,5R,7aR)-7-(hydroxymethyl)-3,5-dimethoxy-1-(3-methylbutanoyloxy)-1,3,5,7a-tetrahydrocyclopenta[c]pyran-4-yl]methyl 3-methylbutanoate

InChI

InChI=1S/C22H34O8/c1-12(2)7-17(24)28-11-15-20-16(26-5)9-14(10-23)19(20)22(30-21(15)27-6)29-18(25)8-13(3)4/h9,12-13,16,19,21-23H,7-8,10-11H2,1-6H3/t16-,19-,21-,22-/m1/s1

InChI Key

LERLQQKAXDNEKW-JCXROGDPSA-N

Isomeric SMILES

CC(C)CC(=O)OCC1=C2[C@@H](C=C([C@H]2[C@@H](O[C@H]1OC)OC(=O)CC(C)C)CO)OC

Canonical SMILES

CC(C)CC(=O)OCC1=C2C(C=C(C2C(OC1OC)OC(=O)CC(C)C)CO)OC

Synonyms

patridoid I

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Patridoid I
Reactant of Route 2
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Patridoid I
Reactant of Route 4
Patridoid I
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Reactant of Route 6
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Patridoid I

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